molecular formula C6H5BrO3S B1522587 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone CAS No. 852619-28-4

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone

Cat. No.: B1522587
CAS No.: 852619-28-4
M. Wt: 237.07 g/mol
InChI Key: HURJBJVXFHMXNU-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone is a brominated thiophene derivative featuring a diketone moiety with hydroxyl substituents. This compound is synthesized via the oxidation of 2-acetyl-5-bromothiophene using selenium dioxide in a 1,4-dioxane-water system under reflux conditions . Its structure combines a thiophene ring with a bromine atom at the 5-position and a geminal dihydroxyacetophenone group, making it a versatile intermediate in heterocyclic chemistry.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2,2-dihydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURJBJVXFHMXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680556
Record name 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852619-28-4
Record name 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to support the discussion.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₆H₅BrO₃S
  • Molecular Weight : 237.07 g/mol
  • CAS Number : 852619-28-4

This compound features a brominated thiophene ring and two hydroxyl groups, which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related chalcones have shown effectiveness against oral pathogens such as Porphyromonas gingivalis and Prevotella intermedia, suggesting a potential for this compound in combating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds with similar functionalities are notable. For example, certain derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines in vitro, indicating that this compound could modulate inflammatory responses .

Case Studies

  • Wound Healing : A study on thiazolidine derivatives indicated that similar compounds could enhance prostaglandin E₂ (PGE₂) levels in cells, promoting wound healing . This suggests that this compound might have applications in regenerative medicine.
  • Cell Proliferation : In experiments involving fibroblast cells, certain derivatives showed variable effects on cell growth. These findings imply that further research is needed to determine the specific effects of this compound on different cell types .

Data Table Summary

Biological ActivityRelated Compound FindingsPotential Implications
AntimicrobialEffective against P. gingivalisTreatment for periodontal diseases
Anti-inflammatoryInhibits cytokine secretionPotential for inflammatory disease therapy
CytotoxicityInduces oxidative stress in cancer cellsCancer treatment possibilities
Wound HealingEnhances PGE₂ levelsApplications in regenerative medicine

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone with structurally related compounds, focusing on substituent effects, synthesis routes, and applications:

Compound Name Substituents Molecular Weight Synthesis Method Key Applications/Properties
This compound 5-bromo-thiophene, 2,2-dihydroxyethanone ~265.09 (calculated) Selenium dioxide oxidation of 2-acetyl-5-bromothiophene Intermediate for imidazole-based pharmaceuticals
2-Bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone 5-bromo-2,4-dihydroxyphenyl, 2-bromoethanone 309.94 Bromination of 5-bromo-2,4-dihydroxyacetophenone with CuBr₂ Precursor for halogenated aromatic ketones; used in polymer and dye synthesis
1-(5-Bromo-2-methoxyphenyl)-2-phenylethanone 5-bromo-2-methoxyphenyl, phenyl-ethanone 305.18 Friedel-Crafts acylation or cross-coupling reactions Antimicrobial studies; structural analog for drug discovery
1-(4-Fluorophenyl)-2,2-dihydroxyethanone 4-fluorophenyl, 2,2-dihydroxyethanone 170.13 Hydration of 4-fluorophenylglyoxal Glyoxalase inhibitor; intermediate in fluorinated drug synthesis
2,2-Dibromo-1-(2-hydroxyphenyl)ethanone 2-hydroxyphenyl, 2,2-dibromoethanone 293.85 Bromination of 2-hydroxyacetophenone in chloroform or acetic acid High reactivity in electrophilic substitutions; used in agrochemicals
1-(5-Bromo-2-iodophenyl)ethanone 5-bromo-2-iodophenyl, ethanone 323.95 Halogenation of acetylated aryl precursors Radiolabeling and imaging applications

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in the thiophene ring (target compound) enhances electrophilic substitution reactivity compared to methoxy or hydroxyl groups in analogs like 1-(5-bromo-2-methoxyphenyl)-2-phenylethanone .
  • Solubility and Stability: The geminal dihydroxy groups in the target compound improve water solubility relative to non-hydroxylated analogs (e.g., 1-(5-bromo-2-iodophenyl)ethanone) but reduce thermal stability due to hydrogen bonding .
  • Biological Activity : Thiophene-containing derivatives (e.g., the target compound) exhibit superior antimicrobial activity compared to purely phenyl-based analogs, as seen in substituted pyrazol-4-yl derivatives .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone typically involves the bromination of thiophene derivatives followed by oxidation or hydroxylation steps to introduce the dihydroxyethanone moiety. The key intermediate often used is 5-bromothiophene-2-carbaldehyde or related brominated thiophene compounds.

Specific Preparation Routes

Route A: Hydroxylation of 5-Bromothiophene-2-carbaldehyde
  • Starting Material : 5-Bromothiophene-2-carbaldehyde
  • Reagents and Conditions :
    • Reaction with aqueous dimethylamine solution over approximately 24 hours with periodic addition of dimethylamine to maintain reaction progress.
    • Post-reaction workup involves cooling, addition of deionized water, extraction with dichloromethane, drying over anhydrous sodium sulfate, filtration, and concentration by rotary evaporation.
    • Purification by column chromatography using ethyl acetate/petroleum ether (1:1) as eluent.
  • Yield : Approximately 60% for the intermediate 5-(dimethylamino)thiophene-2-carbaldehyde, which can be further converted to the target compound.
  • Notes : This method emphasizes controlled addition of dimethylamine and prolonged reaction times to ensure completion.
Route B: Reaction of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone with Nucleophiles
  • Starting Material : 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (commercially available or synthesized)
  • Reagents and Conditions :
    • The bromoethanone intermediate is reacted with substituted thiourea in ethanol at 70°C for 2 hours.
    • Reaction monitored by LC/MS.
    • After cooling, precipitate formation occurs, followed by filtration and washing with acetone.
    • The solid is dissolved in 2 M NaOH and extracted with ethyl acetate.
    • Organic layers are dried and concentrated to yield the desired product.
  • Yield : High yields reported, approximately 83% under these conditions.
  • Notes : This method is efficient and widely used for preparing various substituted derivatives, including the target compound.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Purification Method Notes
A 5-Bromothiophene-2-carbaldehyde Dimethylamine aqueous solution 24 h reaction, room temperature cooling, extraction with DCM ~60% (intermediate) Column chromatography (ethyl acetate/petroleum ether 1:1) Requires careful addition of dimethylamine, prolonged reaction
B 2-Bromo-1-(5-bromothiophen-2-yl)ethanone Substituted thiourea, NaOH 70°C, 2 h ~83% Filtration, extraction, drying, concentration Efficient, suitable for diverse derivatives

Detailed Research Findings and Notes

  • The synthesis involving 2-bromo-1-(5-bromothiophen-2-yl)ethanone and thiourea derivatives is noted for its reproducibility and high yields, making it a preferred route in medicinal chemistry research.
  • The hydroxylation and amination route starting from 5-bromothiophene-2-carbaldehyde requires careful control of reagent addition and longer reaction times but is useful for preparing functionalized intermediates for further transformations.
  • Purification techniques commonly involve solvent extraction, drying over anhydrous salts, and chromatographic separation using mixed solvents such as ethyl acetate and petroleum ether.
  • Reaction monitoring by LC/MS and NMR spectroscopy is standard to confirm product formation and purity.
  • Temperature control is critical; for example, reactions are typically carried out at moderate temperatures (room temperature to 70°C) to avoid decomposition or side reactions.
  • The compound must be stored in well-ventilated, cool, and dry conditions, protected from light and moisture to maintain stability.

Q & A

Q. What are the common synthetic routes for 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone?

The compound is synthesized via bromination of acetylthiophene derivatives. A typical method involves:

  • Reagents : Bromine (Br₂) in acetic acid (CH₃COOH) with sodium acetate (NaOAc) as a base.
  • Procedure : Dissolve 3-acetylthiophene in acetic acid, add bromine dropwise under controlled temperature (0–5°C), and stir for 12–24 hours. Sodium acetate neutralizes HBr byproducts. The product is isolated via vacuum filtration and purified by recrystallization .
  • Critical Parameters : Excess bromine may lead to di-substitution; reaction temperature impacts regioselectivity.

Q. What spectroscopic and chromatographic methods validate its structural purity?

  • HPLC/LC-MS : Retention times of 6.5 min (HPLC, UV-VIS detection) and 7.2 min (LC-MS, electrospray ionization) are standard benchmarks .
  • NMR : Key signals include a singlet for the dihydroxyacetone moiety (δ ~5.2 ppm, 2H) and thiophene ring protons (δ ~7.0–7.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 205.07 (C₆H₅BrO₃S) confirms molecular weight .

Q. What are its primary chemical reactivity pathways?

  • Nucleophilic Substitution : The bromine atom undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).
  • Oxidation : The thiophene ring oxidizes to sulfoxides/sulfones using KMnO₄ or H₂O₂.
  • Reduction : The carbonyl group is reduced to a secondary alcohol with NaBH₄ or LiAlH₄ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely used. The compound’s dihydroxy groups may induce hydrogen-bonding networks, complicating refinement.
  • Challenges : Twinned crystals or poor diffraction require high-resolution data (≤1.0 Å). Use PLATON to check for twinning and apply restraints for thermal parameters .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to validate geometry.

Q. How to address contradictions in reported spectral data (e.g., NMR shifts)?

  • Methodological Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, diastereotopic hydroxyl protons may split unexpectedly in DMSO-d₆ due to hydrogen bonding.
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., di-brominated analogs) that might skew integrations.

Q. What strategies optimize regioselectivity in substitution reactions?

  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can target the bromine site selectively. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.
  • Temperature Control : Lower temperatures (−20°C) favor mono-substitution; higher temperatures (80°C) risk ring-opening .

Q. How to design biological activity assays for this compound?

  • Antimicrobial Screening : Use agar diffusion assays against E. coli and S. aureus. Prepare serial dilutions (1–100 µg/mL) in DMSO and compare zone-of-inhibition diameters with controls .
  • Enzyme Inhibition : Test against tryptophan hydroxylase (TPH) via kinetic assays. Monitor serotonin production via HPLC with fluorescence detection (λₑₓ = 280 nm, λₑₘ = 340 nm) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone
Reactant of Route 2
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1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone

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